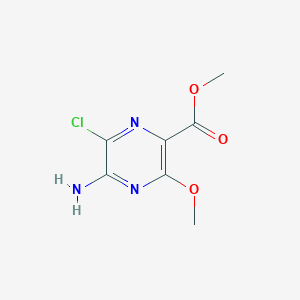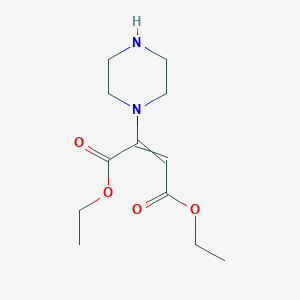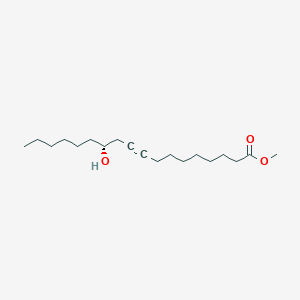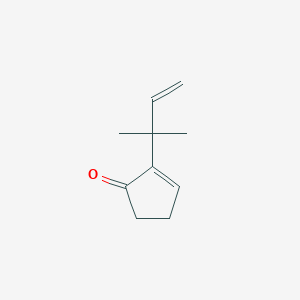![molecular formula C12H10O2 B14614212 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one CAS No. 60998-68-7](/img/structure/B14614212.png)
6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one is a heterocyclic compound that features a fused ring system combining azulene and furan structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable azulene derivative, followed by a cyclization reaction to form the furan ring. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Reduction: Sodium borohydride in alcohol solvents or lithium aluminum hydride in ether solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and electronic properties
Mecanismo De Acción
The mechanism by which 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one exerts its effects involves interactions with molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, altering their function. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological pathways and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone: A structurally related compound that also features a furan ring and is known for its reactivity and applications in organic synthesis.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
60998-68-7 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
7,8-dihydro-6H-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C12H10O2/c13-12-7-10-6-9-3-1-2-8(9)4-5-11(10)14-12/h4-7H,1-3H2 |
Clave InChI |
HLAWQOIFWRRFJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C3C(=CC(=O)O3)C=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
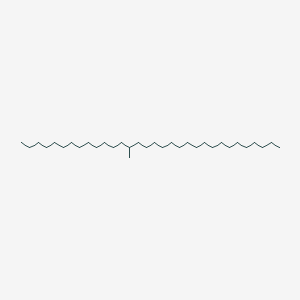

![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)
